

# Application Note: Analytical Characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

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## Compound of Interest

Compound Name: *5-Bromo-6-methyl-3-pyridinecarboxaldehyde*

CAS No.: *1174028-20-6*

Cat. No.: *B1505237*

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## Executive Summary

This guide outlines the standard operating protocols (SOPs) for the structural identification and purity analysis of **5-Bromo-6-methyl-3-pyridinecarboxaldehyde** (also known as 5-Bromo-6-methylnicotinaldehyde). This molecule is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Due to the high potential for regioisomerism in substituted pyridines (e.g., distinguishing from the 6-bromo-5-methyl isomer), this guide emphasizes orthogonal analytical techniques—specifically NMR and LC-MS—to ensure structural certainty.

## Critical Technical Alert: CAS Number Verification

 Isomer Identification Warning

The chemical name **5-Bromo-6-methyl-3-pyridinecarboxaldehyde** is often confused with its regioisomer, 6-Bromo-5-methyl-3-pyridinecarboxaldehyde.

- The CAS number provided in some databases for the 6-Bromo-5-methyl isomer is 149306-03-8.
- The CAS number often associated with the 5-Bromo-6-methyl isomer (the target of this guide) is 1174028-20-6.

Action Required: Verify the structure of your starting material using the  $^1\text{H}$  NMR coupling constants described in Section 3.1 before proceeding with synthesis.

## Chemical Identity & Properties

Property	Description
Chemical Name	5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Molecular Formula	$\text{C}_7\text{H}_6\text{BrNO}$
Molecular Weight	200.03 g/mol
Appearance	White to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Sparingly soluble in Water
Melting Point	Typically 75–110 °C (Isomer dependent; experimental verification required)
Key Functionalities	Aldehyde (Reactive electrophile), Bromide (Cross-coupling handle), Pyridine Nitrogen (Basic)

## Structural Elucidation (Identity)

### Proton NMR ( $^1\text{H}$ NMR) Spectroscopy

NMR is the definitive method for distinguishing the 5-bromo-6-methyl isomer from the 6-bromo-5-methyl isomer.

- Solvent: DMSO- $d_6$  or  $\text{CDCl}_3$  (DMSO is preferred to prevent aldehyde hydration/oxidation artifacts).
- Frequency: 400 MHz or higher.

## Predicted Spectrum &amp; Assignment Logic

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Logic
~10.0	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; highly deshielded.
~8.8 - 8.9	Doublet (d)	1H	H2	Position 2 (between N and CHO). Most deshielded aromatic proton due to adjacent Nitrogen and Aldehyde.
~8.4 - 8.5	Doublet (d)	1H	H4	Position 4 (between CHO and Br). Deshielded, but less than H2.
~2.6 - 2.7	Singlet (s)	3H	-CH <sub>3</sub>	Methyl group at Position 6.

## Differentiation Strategy (Isomer Check):

- Coupling Constants (J): The H2 and H4 protons are meta to each other. Expect a small coupling constant ( $J \approx 1.5 - 2.5$  Hz).
- NOE (Nuclear Overhauser Effect): If unsure, run a 1D NOE experiment irradiating the Methyl peak (~2.6 ppm).
  - Target (5-Br-6-Me): NOE should be observed only to the ring protons if they are adjacent, but in this structure (5-Br-6-Me), the methyl is adjacent to the Bromine (C5) and Nitrogen (N1). No strong NOE to aromatic protons is expected.

- Isomer (6-Br-5-Me): The methyl is at C5.[1] It is adjacent to H4. Strong NOE to H4 would be observed.

## Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive Mode).[2]
- Key Feature: Bromine Isotope Pattern.[3]
- Observation: Look for two peaks of nearly equal intensity separated by 2 amu.
  - $[M+H]^+$  ( $^{79}\text{Br}$ ):  $\sim 200.0$  m/z[4]
  - $[M+H]^+$  ( $^{81}\text{Br}$ ):  $\sim 202.0$  m/z
- Ratio: 1:1 intensity (Signature of mono-brominated compounds).

## Infrared Spectroscopy (FTIR)

- Technique: ATR (Attenuated Total Reflectance).
- Diagnostic Peak:  $1690\text{--}1710\text{ cm}^{-1}$  (Strong C=O stretch of the aldehyde).
- Secondary Peaks:  $\sim 1580\text{ cm}^{-1}$  (Pyridine ring stretch),  $\sim 600\text{--}800\text{ cm}^{-1}$  (C-Br stretch).

## Chromatographic Purity (Quality Control)

### HPLC Method Protocol (Reverse Phase)

This method is designed to suppress the ionization of the pyridine nitrogen (reducing tailing) and ensure separation from the corresponding acid impurity (oxidation product).

Method Parameters:

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 $\mu$ m or 5 $\mu$ m
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN) + 0.1% TFA or Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detection	UV @ 254 nm (Aromatic) and 280 nm (Aldehyde specific)
Injection Vol	5–10 $\mu$ L
Run Time	20 minutes

### Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
12.0	10	90
15.0	10	90
15.1	95	5
20.0	95	5

### Self-Validating System Suitability Criteria:

- Tailing Factor (Tf): Must be < 1.5 (TFA helps achieve this).
- Resolution: If the carboxylic acid impurity is present (oxidation of CHO), resolution > 2.0 is required.

- Retention Time: Expect the aldehyde to elute later than the acid impurity but earlier than non-polar dimers.

## GC-FID Method (Alternative for Volatiles)

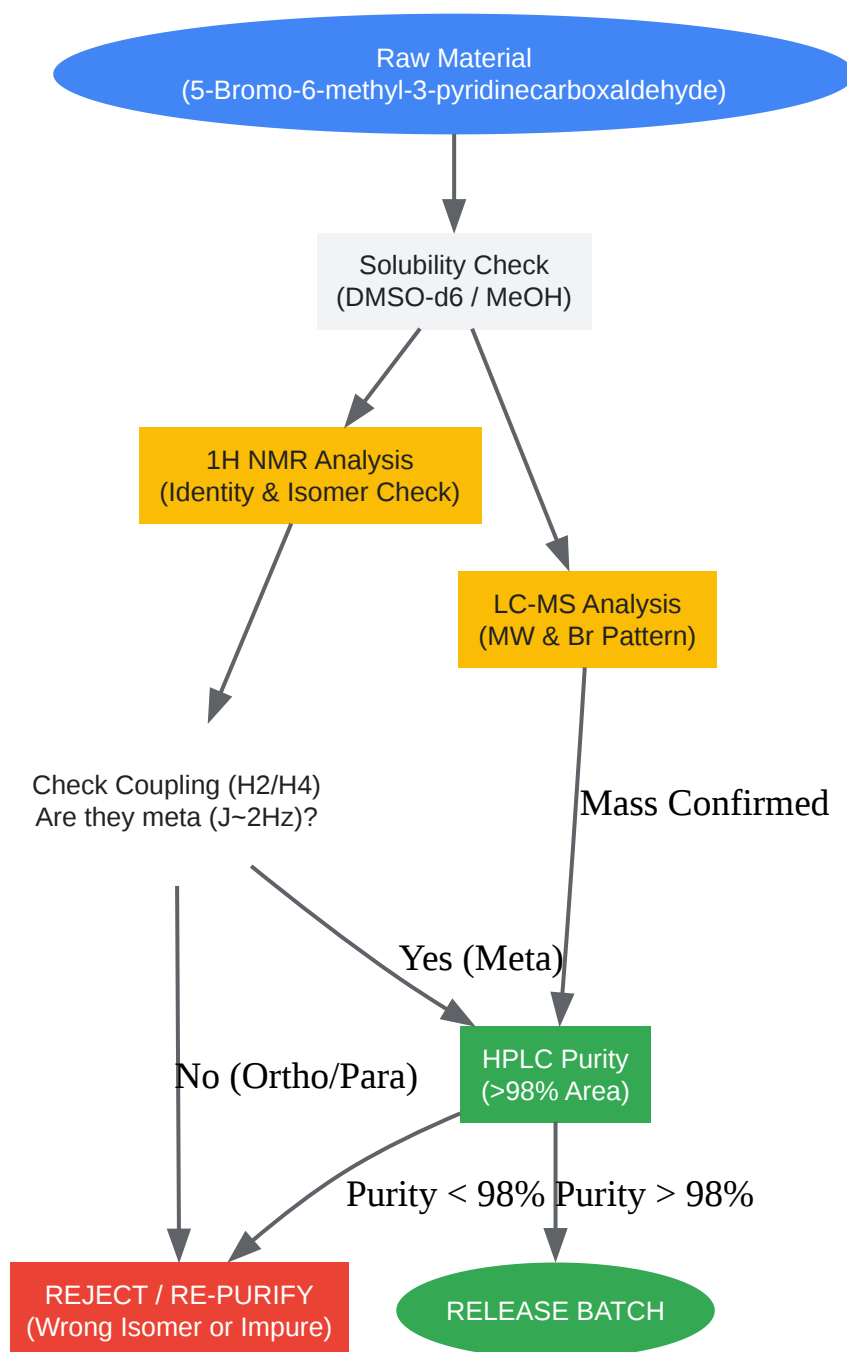
Since aldehydes can oxidize, GC is useful but requires care to avoid thermal degradation in the inlet.

- Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).
- Inlet Temp: 200 °C (Keep lower to prevent oxidation).
- Carrier Gas: Helium @ 1.5 mL/min.
- Oven: 50 °C (hold 2 min) → 20 °C/min → 250 °C (hold 5 min).

## Visual Workflows

### Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision-making process for releasing a batch of material.

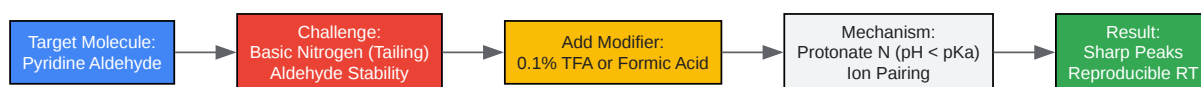


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Caption: Analytical workflow ensuring isomer correctness via NMR before purity quantification via HPLC.

## Diagram 2: HPLC Method Development Logic

Logic for selecting the mobile phase conditions to handle the basic pyridine nitrogen.



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Caption: Logic flow for selecting acidic mobile phases to prevent pyridine peak tailing.

## Stability & Handling Protocols

### Storage Conditions

- Atmosphere: Store under Inert Gas (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid).
- Temperature: Refrigerate (2–8 °C).
- Container: Amber glass to protect from light (photolytic degradation of brominated aromatics).

### Re-Test Protocol

Before using stored material in a critical synthesis step:

- Visual Check: Look for color change (darkening indicates decomposition).
- Quick IR: Check for the appearance of a broad -OH stretch (2500–3300  $\text{cm}^{-1}$ ) indicating acid formation.
- Aldehyde Purge: If acid is present (>5%), wash the solid with saturated  $\text{NaHCO}_3$  solution (acid is soluble in base, aldehyde is not) and extract with DCM.

## References

- Sigma-Aldrich (Merck). Product Specification: 6-Bromo-3-pyridinecarboxaldehyde (Isomer Analog). [Link](#) (Accessed Oct 2023).
- Fluorochem. Product Data: 5-Bromo-6-methylnicotinaldehyde (CAS 1174028-20-6). [\[5\]Link](#) (Accessed Oct 2023).

- Pipzine Chemicals. Structure Data: 6-Bromo-5-methyl-3-pyridinecarboxaldehyde (CAS 149306-03-8). [Link](#) (Accessed Oct 2023).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
- Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. [2] (Context for pyridine synthesis).

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## Sources

- [1. 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl- | Properties, Uses, Safety Data, Supplier China \[pipzine-chem.com\]](#)
- [2. Thiamine | C12H17N4OS+ | CID 1130 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. chemguide.co.uk \[chemguide.co.uk\]](#)
- [4. PubChemLite - 5-bromo-6-methylpicolinaldehyde \(C7H6BrNO\) \[pubchemlite.lcsb.uni.lu\]](#)
- [5. fluorochem.co.uk \[fluorochem.co.uk\]](#)
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